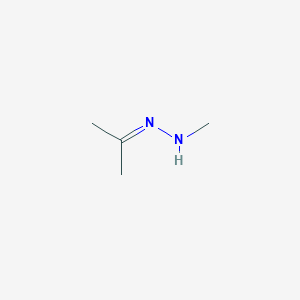

2-Propanone, methylhydrazone

Beschreibung

Significance of Hydrazone Functional Groups in Synthetic Methodologies

The hydrazone functional group, characterized by the R₁R₂C=N-NH₂ structure, is of great importance in the field of organic synthesis. wikipedia.org Hydrazones are prized for their versatility, participating in a wide array of chemical transformations such as condensation reactions, cycloadditions, and other conversions that are instrumental in the assembly of complex molecules. numberanalytics.com

A key application of hydrazones is their role as crucial intermediates in the synthesis of various heterocyclic compounds, including pyrazoles and indoles. numberanalytics.commdpi.com They are also famously involved as intermediates in the Wolff-Kishner reduction, a reaction that deoxygenates aldehydes and ketones to their corresponding alkanes. wikipedia.orgfiveable.me The carbon-nitrogen double bond (C=N) is the central feature of the hydrazone group, conferring its characteristic reactivity. numberanalytics.com

Beyond their role as reaction intermediates, hydrazones can serve as protecting groups for carbonyl compounds (aldehydes and ketones) during multi-step syntheses. fiveable.me They are relatively stable under many reaction conditions but can be readily removed when needed. fiveable.me In the realm of biotechnology, hydrazone-based linkages are employed in bioconjugation strategies. wikipedia.org For example, they are used to attach drugs to antibodies to create antibody-drug conjugates (ADCs). wikipedia.org This specific chemical bond is designed to be stable in the bloodstream (neutral pH) but cleaves in the more acidic environment inside target cells, releasing the drug where it is needed. wikipedia.org The functional group's capacity for metal chelation, hydrogen bonding, and existing in tautomeric equilibria further broadens its utility in medicinal and coordination chemistry. researchgate.net

Historical Context of Hydrazone Chemistry in Organic Synthesis

The chemistry of hydrazones has a rich history dating back to the latter part of the 19th century. numberanalytics.com Hydrazone reactions have since become a fundamental part of organic chemistry. numberanalytics.com The first synthesis of a hydrazone was reported in 1887, achieved through the reaction of benzaldehyde (B42025) with hydrazine (B178648). numberanalytics.com Shortly thereafter, the renowned German chemist Emil Fischer, who also discovered the hydrazine derivative phenylhydrazine (B124118), coined the term "hydrazone" in 1888. hydrazine.comnih.gov

The discovery and synthesis of the parent compound, hydrazine, was a critical precursor to the development of hydrazone chemistry. German chemist Theodor Curtius is credited with the first synthesis of hydrazine in 1887. hydrazine.com Later, in 1895, the Dutch chemist Lobry de Bruyn succeeded in preparing pure anhydrous hydrazine. hydrazine.com A significant advancement in hydrazine production came in 1907 when Friedrich August Raschig developed an efficient industrial process. hydrazine.com

Emil Fischer's work was particularly pivotal in demonstrating the utility of this new class of compounds. He developed a classic test to differentiate various monosaccharides based on their reaction with phenylhydrazine to form distinct crystalline derivatives known as osazones, which are a specific type of hydrazone. wikipedia.org This application highlighted the value of hydrazones in analytical and structural chemistry early in their history.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(propan-2-ylideneamino)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2/c1-4(2)6-5-3/h5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSSEZYJBTUIGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206421 | |

| Record name | 2-Propanone, methylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5771-02-8 | |

| Record name | 2-Propanone, methylhydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005771028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, methylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, methylhydrazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64710 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanone, methylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propanone, Methylhydrazone

Condensation Reactions with Methylhydrazine

The formation of 2-Propanone, methylhydrazone is most commonly achieved through the direct condensation of 2-propanone (acetone) with methylhydrazine. smolecule.comvulcanchem.com This reaction involves the nucleophilic addition of the methylhydrazine to the carbonyl group of acetone (B3395972), which is followed by the elimination of a water molecule to yield the corresponding methylhydrazone. ontosight.ai This process is a classic example of hydrazone formation, a fundamental reaction in organic chemistry. wikipedia.org

Reaction Conditions and Parameter Optimization

The efficiency and success of the synthesis are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, temperature, and solvent.

The condensation reaction to form hydrazones is typically catalyzed by the presence of an acid. ontosight.ainih.gov The mechanism involves the protonation of the carbonyl oxygen of acetone by a general acid, which enhances the electrophilicity of the carbonyl carbon. This facilitates the nucleophilic attack by the nitrogen atom of methylhydrazine. nih.gov In the pH range of approximately 3 to 7, the rate-determining step is generally the acid-catalyzed dehydration of the tetrahedral intermediate that forms after the initial nucleophilic attack. nih.gov

While acid catalysis is most common, studies on similar reactions have also explored nucleophilic catalysis. Aniline (B41778) and its derivatives have been shown to act as effective nucleophilic catalysts for semicarbazone formation, a closely related reaction, by forming a more reactive imine intermediate. nih.gov

Table 1: Overview of Catalyst Systems in Hydrazone Synthesis

| Catalyst Type | Role in Reaction | Mechanism | Example |

|---|---|---|---|

| General Acid | Increases electrophilicity of the carbonyl carbon. | Protonates the carbonyl oxygen, making the carbon a better target for nucleophilic attack. Catalyzes the dehydration of the intermediate. nih.gov | H⁺ (from acidic medium) smolecule.comontosight.ai |

| Nucleophilic Catalyst | Forms a more reactive intermediate. | The catalyst (e.g., aniline) adds to the carbonyl, forming a catalyst-imine intermediate which then readily reacts with the hydrazine (B178648). nih.gov | Aniline nih.gov |

Temperature is a critical parameter that influences both the rate of reaction and the position of the chemical equilibrium. Heating the reaction mixture is a standard procedure to facilitate the condensation and drive the formation of this compound. smolecule.com One specific preparation involves stirring methylhydrazine in acetone at 60 °C for two hours under a nitrogen atmosphere to complete the reaction. nih.gov

Increasing the temperature generally accelerates the reaction kinetics by providing the necessary activation energy for the dehydration step. However, excessively high temperatures must be avoided as they can lead to undesired side reactions or decomposition of the reactants and product. Conversely, some complex organic reactions have been observed to proceed more rapidly at lower temperatures, a phenomenon often associated with reactions under entropy control, although this is less typical for standard hydrazone formation. acs.org

Table 2: Reported Reaction Temperature and Time

| Reactants | Temperature | Time | Atmosphere | Reference |

|---|

The choice of solvent is crucial as it must effectively dissolve the reactants and can influence the reaction equilibrium and product purity. In some procedures, acetone serves as both a reactant and the solvent, simplifying the process. oup.com The reaction of methylhydrazine with acetone is reported to proceed quantitatively in less than two minutes in aqueous media. oup.com

The selection of a solvent can also impact the product's final state. For instance, studies on related hydrazone reactions have shown that the use of polar solvents can sometimes lead to complex mixtures of products or stabilize different tautomers, which can complicate purification. arkat-usa.org In one documented procedure for a subsequent reaction, a solution of acetone methylhydrazone was prepared in dichloromethane (B109758) before being transferred to acetonitrile. nih.gov

Table 3: Solvents Mentioned in Hydrazone Synthesis and Related Processes

| Solvent | Role / Observation | Reference |

|---|---|---|

| Acetone | Can serve as both reactant and solvent. | oup.com |

| Water (Aqueous Media) | Reaction proceeds rapidly. | oup.com |

| Dichloromethane | Used as a solvent for the hydrazone. | nih.gov |

| Ethanol (B145695) | Used as a recrystallization solvent for related products. | oup.com |

| Tetrahydrofuran (THF) | Used as a solvent for subsequent reactions of hydrazones. | google.com |

Yield Enhancement and Purification Strategies

To maximize the yield of this compound, the reaction equilibrium must be shifted toward the products. This is often achieved by removing the water byproduct as it forms or by using an excess of one of the reactants, typically the more volatile and less expensive component, which is acetone.

Following the initial synthesis, purification of the crude this compound is essential to achieve high purity. Recrystallization is a commonly cited method for this purpose. smolecule.com This technique relies on the principle of differential solubility. The impure solid is dissolved in a minimum amount of a suitable hot solvent, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the mother liquor.

The choice of solvent is critical for successful recrystallization. For related hydrazone derivatives, various solvents and solvent systems have been employed, including ethanol and mixtures like methanol/ether. oup.comgoogle.com However, purification can sometimes be challenging. In one case involving a complex hydrazone, tautomeric equilibrium in the solution prevented successful crystallization using conventional methods, prompting researchers to explore unconventional techniques such as crystallization in an electric field. arkat-usa.org

Table 4: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₄H₁₀N₂ | Product of synthesis |

| 2-Propanone (Acetone) | C₃H₆O | Reactant |

| Methylhydrazine | CH₆N₂ | Reactant |

| Water | H₂O | Byproduct |

| Aniline | C₆H₇N | Potential nucleophilic catalyst |

| Dichloromethane | CH₂Cl₂ | Solvent |

| Acetonitrile | C₂H₃N | Solvent |

| Ethanol | C₂H₅OH | Recrystallization solvent |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent |

| Methanol | CH₄O | Recrystallization solvent |

Chromatographic Purification Methods

Purification of this compound is critical to remove unreacted starting materials, by-products such as azines, and residual solvents. Column chromatography is a principal technique employed for this purpose, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. wikipedia.orgrnlkwc.ac.in

The most common stationary phase for purifying hydrazones is silica (B1680970) gel, owing to its high surface area and polar nature. wikipedia.orgchromtech.comquora.com Alumina can also be used as a solid adsorbent. wikipedia.org The choice of the mobile phase (eluent) is crucial and is determined by the polarity of the compounds to be separated. A non-polar solvent system is typically used initially to elute non-polar impurities, followed by a gradual increase in solvent polarity to elute the desired hydrazone. orgchemboulder.com For instance, mixtures of hexane (B92381) and ethyl acetate (B1210297) or pentane (B18724) and dichloromethane are commonly used solvent systems for the flash chromatography of related organic compounds. us.es

Preparative High-Performance Liquid Chromatography (HPLC) offers a higher degree of purification and can be employed for obtaining high-purity samples. acs.org In HPLC, the hydrazone mixture is pumped through a column packed with a stationary phase (such as C18 for reversed-phase chromatography) under high pressure. quora.com The components are separated based on their affinity for the stationary versus the mobile phase and are detected as they elute from the column. wikipedia.org Isolation can be achieved through various methods, including solvent extraction, distillation, and crystallization, in addition to chromatographic techniques. google.com

| Chromatography Technique | Stationary Phase | Typical Mobile Phase (Eluent) | Primary Application |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate, Pentane/Dichloromethane Gradient | Preparative purification of gram-to-kilogram scale quantities. wikipedia.orgus.es |

| Gravity Column Chromatography | Silica Gel, Alumina | Solvent systems of varying polarity. wikipedia.orgorgchemboulder.com | Basic laboratory-scale purification. |

| Preparative HPLC | C18 (Reversed-Phase), Silica (Normal-Phase) | Acetonitrile/Water, Methanol/Water | High-purity isolation of small to large quantities. acs.org |

Advanced Synthetic Approaches

To overcome the limitations of conventional batch synthesis, such as long reaction times, high energy consumption, and solvent waste, several advanced synthetic approaches have been developed. These methods, including continuous flow, microwave-assisted, and mechanochemical synthesis, offer significant improvements in efficiency, safety, and sustainability for the production of this compound and related compounds.

Continuous Flow Synthesis Protocols

Continuous flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This technology allows for superior control over reaction parameters, enhanced safety, and straightforward scalability. osti.gov A typical setup for the continuous synthesis of hydrazones consists of pumps to deliver solutions of the reactants (e.g., acetone and methylhydrazine) into a mixing junction (a Y- or T-mixer). osti.gov

From the mixer, the combined stream flows through a heated reactor coil where the reaction occurs. osti.gov The temperature and residence time (the time the reactants spend in the heated zone) are precisely controlled to maximize conversion and minimize by-product formation. osti.govgoogle.com For example, a system might involve pumping a solution of the ketone and a solution of the hydrazine derivative through a heated reactor at 100-135°C with a residence time of several minutes. osti.govrsc.org The product stream then passes through a back-pressure regulator to maintain the solvent in a liquid state above its atmospheric boiling point before being collected. osti.gov This method has been successfully applied to the synthesis of acid hydrazides and is adaptable for the production of alkyl hydrazones. osti.gov

| Parameter | Continuous Flow Synthesis | Conventional Batch Synthesis |

|---|---|---|

| Heat & Mass Transfer | Superior, due to high surface-area-to-volume ratio. osti.gov | Often limited, leading to temperature gradients. |

| Safety | Enhanced, small reaction volumes minimize risk. osti.gov | Higher risk associated with large volumes of hazardous materials. |

| Scalability | Straightforward, by extending operational time or parallelizing reactors. osti.gov | Complex, often requires re-optimization of conditions. |

| Reaction Time | Minutes. osti.govrsc.org | Hours to days. |

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis utilizes microwave energy to heat reactions directly and efficiently. anton-paar.com Unlike conventional heating, which relies on thermal conduction, microwave heating occurs through the direct coupling of microwave energy with polar molecules (dipoles and ions) in the reaction mixture. anton-paar.com This internal, volumetric heating leads to a rapid rise in temperature and dramatically reduced reaction times, often from hours to minutes. anton-paar.commatanginicollege.ac.in

For the synthesis of this compound, the reactants (acetone and methylhydrazine) are placed in a sealed, microwave-transparent vessel. The choice of solvent is important; polar solvents with a high loss tangent (tan δ), such as ethanol or dimethylformamide (DMF), are heated very efficiently by microwaves. anton-paar.comcem.com However, even non-polar solvents can often be used if the reactants themselves are polar enough to absorb microwave energy. anton-paar.com The reaction vessel is subjected to microwave irradiation at a controlled temperature (often well above the solvent's boiling point due to the sealed vessel) for a short period, typically 1-10 minutes, leading to a high yield of the desired hydrazone. researchgate.netat.ua This technique is noted for improving yields and reducing by-product formation. researchgate.net

Mechanochemical Synthesis Techniques

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding, milling, or shearing, often in the absence of a solvent. rsc.orgacs.org Ball milling is a common mechanochemical technique where reactants are placed in a jar with milling balls (e.g., stainless steel or zirconia). The high-energy collisions that occur during milling provide the activation energy for the reaction. rsc.org

The solvent-free synthesis of hydrazones has been successfully achieved by milling the corresponding aldehyde or ketone with a hydrazine derivative. rsc.org This approach is a prime example of green chemistry, as it eliminates the need for bulk solvents, thereby reducing waste and environmental impact. rsc.org In some cases, a technique called Liquid-Assisted Grinding (LAG) is used, where a catalytic amount of solvent is added to facilitate the reaction, which can still provide excellent yields (>99%) in a short time (e.g., 60 minutes). rsc.org The synthesis of hydrazones via twin-screw extrusion represents a scalable, continuous form of mechanochemical synthesis. acs.org These methods are highly efficient, often proceeding to completion without the need for a catalyst and yielding products of high purity that may not require further purification. rsc.orgrsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Propanone, Methylhydrazone

Fundamental Reaction Pathways

Oxidation Reactions and Product Formation

The oxidation of N-alkylhydrazones like 2-propanone, methylhydrazone can proceed through several pathways depending on the oxidizing agent used. While specific studies on this compound are limited, analogous reactions of similar compounds provide insight into potential products.

Powerful oxidizing agents such as ozone or peroxides can lead to the oxidative cleavage of the C=N bond. google.commasterorganicchemistry.com This process breaks the molecule into smaller components. For instance, ozonolysis followed by an appropriate workup would likely cleave the C=N bond to yield 2-propanone and derivatives of the methylhydrazine portion. masterorganicchemistry.comyoutube.com The use of an oxidative workup (e.g., with hydrogen peroxide) could further oxidize any aldehyde intermediates to carboxylic acids. youtube.com

Alternatively, oxidation can occur at the nitrogen atoms. The combination of ozone, hydrogen peroxide, and ultraviolet radiation is a potent method for oxidizing hydrazine (B178648) derivatives, suggesting a pathway for the complete degradation of the molecule. google.com

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Products | Reaction Type |

|---|---|---|

| Ozone (O₃), followed by reductive workup (e.g., DMS) | 2-Propanone | Oxidative Cleavage |

| Ozone (O₃), followed by oxidative workup (e.g., H₂O₂) | 2-Propanone, Carboxylic acid derivatives | Oxidative Cleavage |

| O₃ / H₂O₂ / UV Radiation | Degradation to smaller molecules (e.g., CO₂, H₂O, N₂) | Advanced Oxidation Process |

Reduction Reactions and Product Formation

The reduction of this compound can yield different products depending on the reaction conditions and the reducing agent employed.

Reduction to Hydrazines: The C=N double bond of a hydrazone can be selectively reduced to a single bond to form the corresponding substituted hydrazine. Common laboratory reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of aldehydes and ketones to alcohols. pharmaguideline.comchemistrysteps.comquora.com These reagents can also reduce imine and hydrazone double bonds. The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the C=N bond, followed by protonation to yield 1-isopropyl-1-methylhydrazine. LiAlH₄ is a much stronger reducing agent than NaBH₄ and must be used in anhydrous solvents like ether, whereas NaBH₄ is less reactive and can be used in alcoholic or aqueous solutions. pharmaguideline.comfishersci.cayoutube.com

Reduction to Alkanes: The Wolff-Kishner reduction is a classic method for converting a carbonyl group into a methylene (CH₂) group. orgosolver.comlibretexts.orglibretexts.orglibretexts.org The reaction proceeds by first forming a hydrazone intermediate in situ, which is then treated with a strong base (like KOH) at high temperatures. orgosolver.comlibretexts.org For this compound, this complete reduction would result in the formation of propane and methylamine. The mechanism involves the deprotonation of the terminal nitrogen, followed by a tautomeric shift and the expulsion of nitrogen gas (N₂) to form a carbanion, which is then protonated by the solvent. libretexts.orglibretexts.org

Table 2: Reduction Reactions and Products

| Reagent(s) | Primary Product | Reaction Name/Type |

|---|---|---|

| Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) | 1-Isopropyl-1-methylhydrazine | Hydride Reduction |

| Hydrazine (N₂H₄), Potassium Hydroxide (KOH), Heat | Propane | Wolff-Kishner Reduction |

Nucleophilic Substitution Reactions

While the C=N bond of this compound is not typically susceptible to direct nucleophilic substitution, the molecule itself can act as a nucleophile in substitution reactions. The reactivity stems from the lone pair of electrons on the nitrogen atoms.

A key reaction pathway involves the deprotonation of the N-H bond by a strong base (like an organolithium reagent) to form a hydrazone anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, in an alkylation reaction. The alkyl group adds to the carbon atom alpha to the C=N bond, providing a synthetic route to create new carbon-carbon bonds. This process effectively uses the hydrazone as an α-amino carbanion equivalent. researchgate.net

For example, treatment of this compound with a strong base like lithium diisopropylamide (LDA) would generate a lithiated intermediate. Subsequent reaction with an alkyl halide (e.g., methyl iodide) would result in the formation of 2-butanone, methylhydrazone after isomerization and hydrolysis. youtube.com

Condensation Reactions with Aldehydes and Ketones

This compound can undergo exchange reactions, known as transimination or hydrazone exchange, with other aldehydes or ketones. nih.govljmu.ac.uk This is an equilibrium-driven process where the methylhydrazone moiety is transferred from 2-propanone to the new carbonyl compound. ljmu.ac.uk

The reaction is typically catalyzed by acid. The mechanism involves the protonation of the hydrazone nitrogen, making the imine carbon more electrophilic. A molecule of the new aldehyde or ketone then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and elimination of 2-propanone result in the formation of the new, more stable hydrazone. ljmu.ac.uk The equilibrium position is influenced by the stability of the resulting hydrazone; for example, aromatic aldehydes often form more stable, conjugated hydrazones, driving the reaction to completion. ljmu.ac.uk

Hydrolysis Mechanisms Under Varied Conditions

The formation of hydrazones is a reversible process, and they can be hydrolyzed back to their constituent carbonyl compound and hydrazine derivative. nih.gov The stability of the hydrazone bond is pH-dependent, and the hydrolysis mechanism varies with acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of this compound is significantly accelerated. The mechanism begins with the protonation of one of the nitrogen atoms (typically the sp²-hybridized nitrogen) by an acid (e.g., H₃O⁺). researchgate.net This protonation makes the imine carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This attack forms a tetrahedral intermediate. A series of proton transfers follows, leading to the elimination of methylhydrazine and the regeneration of the protonated 2-propanone, which then deprotonates to give the final ketone product. In the pH range of approximately 3 to 7, the acid-catalyzed dehydration of the tetrahedral intermediate (the reverse reaction) is often the rate-determining step in hydrazone formation, and conversely, the attack of water on the protonated hydrazone is key in hydrolysis. nih.gov

Neutral and Base-Catalyzed Hydrolysis: Hydrolysis can also occur under neutral or basic conditions, though typically at a slower rate than in acid. In neutral water, the mechanism is similar to the acid-catalyzed pathway but relies on water acting as a weaker proton donor. Under basic conditions, the reaction can be initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the imine carbon. youtube.comchemistrysteps.comkhanacademy.org This forms a tetrahedral intermediate with a negative charge on the nitrogen atom. Subsequent protonation by water yields the same intermediate as in the acid-catalyzed pathway, which then breaks down to release 2-propanone and methylhydrazine. However, hydrazones are generally more stable under basic conditions compared to acidic conditions.

Conversion to Azine Derivatives

This compound can be converted to an azine derivative, specifically 2-propanone, (1-methylethylidene)hydrazone (commonly known as acetone (B3395972) azine), through reaction with another equivalent of 2-propanone.

This reaction is essentially a condensation reaction where the remaining N-H group of the hydrazone reacts with the carbonyl group of a second 2-propanone molecule. The mechanism is analogous to the initial formation of the hydrazone: nucleophilic attack of the terminal nitrogen of the hydrazone onto the carbonyl carbon of 2-propanone, formation of a tetrahedral intermediate, and subsequent dehydration to form the C=N-N=C linkage characteristic of an azine. This process is also reversible. In fact, acetone hydrazone is known to be susceptible to disproportionation, reverting to acetone azine and hydrazine, particularly in the presence of moisture.

Specific Mechanistic Considerations

Role as an Intermediate in Classical Organic Transformations (e.g., Wolff–Kishner, Shapiro, Bamford–Stevens reactions)

This compound, as a simple hydrazone, exemplifies the crucial role of this functional group as a key intermediate in several classical organic transformations that convert carbonyl compounds into other functional groups, primarily alkanes and alkenes.

Wolff–Kishner Reduction: In the Wolff–Kishner reduction, a ketone or aldehyde is converted into a corresponding alkane. wikipedia.orglibretexts.org The reaction begins with the formation of a hydrazone intermediate from the condensation of the carbonyl compound (e.g., 2-propanone) and hydrazine. askfilo.comlibretexts.org In the case of this compound, a pre-formed methylhydrazone could be used. byjus.com The subsequent steps occur under strong basic conditions (e.g., KOH) and high temperatures. libretexts.orglibretexts.org A base abstracts a proton from the nitrogen, forming a hydrazone anion. libretexts.orgbyjus.com This anion undergoes a series of steps involving proton transfer and the eventual loss of a highly stable dinitrogen (N₂) molecule to form a carbanion. libretexts.orgbyjus.com This carbanion is then rapidly protonated by a solvent molecule (typically a high-boiling alcohol like ethylene glycol) to yield the final alkane product, in this case, propane. askfilo.combyjus.com The formation of the hydrazone is a critical step that sets the stage for the elimination of the original carbonyl oxygen and its replacement with two hydrogen atoms. libretexts.org

Shapiro Reaction: The Shapiro reaction transforms a ketone or aldehyde into an alkene via a tosylhydrazone intermediate. wikipedia.orgslideshare.net While this compound itself is not the direct intermediate, its tosylated analogue, 2-propanone tosylhydrazone, is central to this reaction. The reaction requires at least two equivalents of a strong organolithium base, such as n-butyllithium. wikipedia.orgunirioja.es The first equivalent of the base deprotonates the more acidic N-H proton of the tosylhydrazone. unirioja.es The second equivalent abstracts a proton from the carbon atom alpha to the C=N bond, creating a carbanion. unirioja.esscribd.com This step is a key difference from the Bamford-Stevens reaction and often leads to the less substituted, or kinetic, alkene product. jk-sci.comalfa-chemistry.com The resulting dianion intermediate then collapses, eliminating the tosyl group and a molecule of nitrogen gas, to generate a vinyllithium species. wikipedia.org This vinyllithium intermediate can then be quenched with an electrophile, most commonly a proton source like water, to give the final alkene. wikipedia.orgunirioja.es

Bamford–Stevens Reaction: Similar to the Shapiro reaction, the Bamford–Stevens reaction also converts aldehydes and ketones to alkenes through a tosylhydrazone intermediate. jk-sci.comwikipedia.org However, it typically employs weaker bases, such as sodium methoxide (NaOMe), and the reaction mechanism varies depending on the solvent used. jk-sci.comquimicaorganica.org In protic solvents, the reaction proceeds through the formation of a diazo compound, which then loses nitrogen to form a carbocation intermediate. jk-sci.comalfa-chemistry.comwikipedia.org This carbocation can then undergo elimination or rearrangement to form the alkene, often leading to the more substituted, thermodynamically stable product. jk-sci.comalfa-chemistry.com In aprotic solvents, the decomposition of the diazo compound is thought to generate a carbene, which then rearranges to yield the alkene. jk-sci.comwikipedia.org The choice of base and solvent distinguishes the Bamford-Stevens reaction from the Shapiro reaction, leading to different product regioselectivity. jk-sci.comalfa-chemistry.com

Table 1: Comparison of Organic Transformations Involving Hydrazone Intermediates

| Reaction | Starting Material | Key Intermediate | Reagents | Product | Key Feature |

|---|---|---|---|---|---|

| Wolff–Kishner | Ketone/Aldehyde | Hydrazone | H₂NNH₂, KOH, Heat | Alkane | Reduction of C=O to CH₂ under basic conditions. wikipedia.orglibretexts.org |

| Shapiro | Ketone/Aldehyde | Tosylhydrazone | 2 equiv. R-Li | Alkene | Forms less substituted (kinetic) alkene via a vinyllithium intermediate. wikipedia.orgjk-sci.com |

| Bamford–Stevens | Ketone/Aldehyde | Tosylhydrazone | NaOR, Heat | Alkene | Forms more substituted (thermodynamic) alkene via carbocation or carbene intermediates. jk-sci.comwikipedia.org |

Reactivity of the C=N Bond in Hydrazones

The carbon-nitrogen double bond (C=N), or imine group, is the central feature of the hydrazone functionality and dictates much of its chemical reactivity. This bond is polarized, with the nitrogen being more electronegative than carbon, rendering the carbon atom electrophilic. Key reactions involving the C=N bond of this compound include hydrolysis and reduction.

Hydrolysis: Under acidic or basic conditions, the C=N bond of hydrazones can be cleaved through hydrolysis. This reaction is essentially the reverse of the condensation reaction used to form the hydrazone. In the presence of water and an acid or base catalyst, this compound will hydrolyze back to its parent carbonyl compound, 2-propanone (acetone), and methylhydrazine. This susceptibility to hydrolysis makes hydrazones useful as protecting groups for carbonyls, as they can be readily removed when needed.

Reduction: The C=N bond can be reduced to a C-N single bond. This transformation can be achieved using various reducing agents. For example, catalytic hydrogenation (e.g., with H₂/Pd) or treatment with hydride reagents like lithium aluminum hydride (LiAlH₄) can reduce the hydrazone to the corresponding hydrazine derivative, 1-methyl-2-propylhydrazine. This reactivity is analogous to the reduction of imines to amines.

Acidity and Nucleophilicity of Alpha-Hydrogen Atoms

The hydrogen atoms on the carbon atoms adjacent to the C=N bond in this compound (the alpha-hydrogens) exhibit enhanced acidity compared to those in a simple alkane like propane. ucalgary.ca This increased acidity is due to the ability of the C=N double bond to stabilize the resulting conjugate base, an aza-enolate, through resonance.

When a strong base removes an alpha-hydrogen, a carbanion is formed. The negative charge on this carbanion is delocalized onto the nitrogen atom via resonance, similar to how an enolate ion is stabilized by an adjacent carbonyl group. pressbooks.publibretexts.org

This resonance stabilization makes the alpha-hydrogens significantly more acidic (with a pKa typically in the range of 25-35 for N,N-dimethylhydrazones) than simple alkane protons (pKa > 50). libretexts.org While not as acidic as the alpha-hydrogens of ketones (pKa ≈ 19-21), they are acidic enough to be removed by very strong bases, such as organolithium reagents, which is a key step in the Shapiro reaction. unirioja.eslibretexts.orglibretexts.org

The resulting aza-enolate is a potent nucleophile. The negative charge is distributed between the alpha-carbon and the nitrogen atom. This allows it to react with various electrophiles at the carbon atom, forming a new carbon-carbon bond. This nucleophilic character is fundamental to the synthetic utility of hydrazones in modern organic chemistry, enabling the alkylation and acylation at the alpha-position of the original carbonyl compound.

Table 2: Approximate pKa Values of Alpha-Hydrogens in Various Compounds

| Compound Type | Example | Approximate pKa | Reason for Acidity |

|---|---|---|---|

| Alkane | Propane | ~50 | No stabilizing group. libretexts.org |

| Hydrazone | 2-Propanone, dimethylhydrazone | ~35 | Resonance stabilization of the aza-enolate conjugate base. |

| Ester | Ethyl acetate (B1210297) | ~25 | Resonance stabilization of the enolate, but competing resonance from the alkoxy group. ucalgary.ca |

| Ketone | Acetone (2-Propanone) | ~19-21 | Resonance stabilization of the enolate conjugate base onto the electronegative oxygen. libretexts.orglibretexts.org |

| Aldehyde | Acetaldehyde | ~16-18 | Resonance stabilization of the enolate; less destabilization from alkyl groups compared to ketones. ucalgary.calibretexts.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (NMR)

Multinuclear NMR spectroscopy serves as a fundamental tool for the complete structural elucidation of 2-Propanone, methylhydrazone, confirming the connectivity and chemical environment of hydrogen, carbon, and nitrogen atoms within the molecule. researchgate.netresearchgate.net

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to verify the structural integrity and proton environments of this compound. researchgate.netresearchgate.net This technique provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is expected to show distinct signals corresponding to the methyl groups of the isopropylidene moiety and the methyl group attached to the nitrogen atom.

While the compound has been characterized using this method, specific chemical shift (δ) values, splitting patterns (multiplicity), and coupling constants (J) were not available in the reviewed literature. researchgate.netresearchgate.net

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Isopropylidene methyl protons (C(CH ₃)₂) | Data not available | Data not available |

| N-methyl protons (N-CH ₃) | Data not available | Data not available |

| NH proton (if present in tautomeric form) | Data not available | Data not available |

Table 1: Expected ¹H NMR Data for this compound. Specific experimental data is not publicly available in the cited sources.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is essential for analyzing the carbon framework of the molecule. researchgate.netresearchgate.net The spectrum provides a distinct signal for each unique carbon atom, revealing the carbon skeleton's composition. For this compound, signals are expected for the two equivalent methyl carbons and the quaternary imine carbon of the isopropylidene group, as well as for the N-methyl carbon.

Detailed experimental chemical shift values for each carbon atom have been determined but were not accessible in the provided research summaries. researchgate.netresearchgate.net

| Carbon Environment | Expected Chemical Shift (ppm) |

| Isopropylidene methyl carbons (C (CH₃)₂) | Data not available |

| Imine carbon (C =N) | Data not available |

| N-methyl carbon (N-C H₃) | Data not available |

Table 2: Expected ¹³C NMR Data for this compound. Specific experimental data is not publicly available in the cited sources.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) spectroscopy offers direct insight into the electronic environment of the nitrogen atoms within the hydrazone linkage. researchgate.netresearchgate.net This technique is particularly valuable for distinguishing between the two nitrogen atoms of the N-N bond, providing crucial data on the imine and amine-like nitrogen environments. Published studies confirm that this compound has been characterized by ¹⁵N NMR. researchgate.netresearchgate.net However, the specific chemical shifts, which are sensitive indicators of hybridization and chemical bonding, were not detailed in the available literature. Generally, imine-type nitrogens (=N-) are expected to resonate at a significantly different frequency compared to amino-type nitrogens (-N<).

| Nitrogen Environment | Expected Chemical Shift (ppm) |

| Imine Nitrogen (C=N -) | Data not available |

| Amino Nitrogen (-N HCH₃) | Data not available |

Table 3: Expected ¹⁵N NMR Data for this compound. Specific experimental data is not publicly available in the cited sources.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations present in this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations (stretching, bending). researchgate.netresearchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands for C-H bonds, the C=N imine double bond, and the N-N single bond. While the compound has been analyzed via FT-IR, the specific wavenumbers (cm⁻¹) and intensities of these characteristic peaks are not reported in the available abstracts. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (from methyl groups) | Stretching | Data not available |

| C=N (imine) | Stretching | Data not available |

| N-N (hydrazine linkage) | Stretching | Data not available |

| C-H | Bending | Data not available |

Table 4: Expected FT-IR Absorption Data for this compound. Specific experimental data is not publicly available in the cited sources.

Raman spectroscopy complements FT-IR by providing information on molecular vibrations, and it is particularly sensitive to non-polar bonds. researchgate.netresearchgate.net The C=N double bond and N-N single bond of the hydrazone are expected to produce characteristic signals in the Raman spectrum. The technique has been used in the characterization of this compound, but detailed Raman shift values were not specified in the accessible literature. researchgate.netresearchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C=N (imine) | Stretching | Data not available |

| N-N (hydrazine linkage) | Stretching | Data not available |

| C-C | Stretching | Data not available |

Table 5: Expected Raman Spectroscopy Data for this compound. Specific experimental data is not publicly available in the cited sources.

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals characteristic electronic transitions associated with its molecular structure, specifically the hydrazone functional group (>C=N-NH-). The spectrum is primarily defined by transitions involving the π electrons of the carbon-nitrogen double bond and the non-bonding (n) electrons of the nitrogen atoms.

Hydrazones typically display two main absorption bands. researchgate.net A high-energy band in the shorter UV region is attributed to a π→π* transition, involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital associated with the C=N chromophore. A second, longer-wavelength, and generally weaker band is ascribed to an n→π* transition. researchgate.net This transition involves the promotion of a non-bonding electron from a nitrogen atom to the π* antibonding orbital of the C=N double bond. For simple carbonyl compounds like 2-propanone (acetone), the n→π* transition occurs around 275 nm. masterorganicchemistry.com The formation of the methylhydrazone derivative involves the replacement of the carbonyl oxygen with the =N-NHCH₃ group, which influences the precise wavelength and intensity of these absorptions.

Table 1: Expected UV-Vis Absorption Bands for this compound

| Electronic Transition | Chromophore | Expected Wavelength Range (nm) |

|---|---|---|

| π→π* | >C=N- | Shorter UV region |

Note: The exact λmax values are influenced by the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition, and enabling structural elucidation through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. imist.ma For this compound, which is a stable derivative of the reaction between acetone (B3395972) and methylhydrazine, GC-MS analysis is particularly suitable. researchgate.netresearchgate.net

In a typical GC-MS analysis, the compound is vaporized and separated from other components in the gas chromatograph based on its boiling point and interaction with the GC column. It then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting molecular ion and its characteristic fragment ions are detected, producing a mass spectrum that serves as a molecular fingerprint.

The electron ionization mass spectrum of this compound shows a molecular ion peak [M]⁺ corresponding to its molecular weight of 86.14 g/mol . nih.gov The fragmentation pattern provides structural information. Key fragments observed in its mass spectrum are detailed in the table below.

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Ion Identity/Fragment | Relative Intensity |

|---|---|---|

| 86 | [C₄H₁₀N₂]⁺ (Molecular Ion) | High |

| 71 | [M - CH₃]⁺ | Moderate |

| 56 | [C₃H₆N]⁺ | High |

| 42 | [C₂H₄N]⁺ | High |

Data sourced from NIST and MassBank of North America (MoNA). nih.govnist.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry, making it ideal for analyzing less volatile or thermally unstable compounds in complex matrices. nih.gov While GC-MS is well-suited for this compound, HPLC-MS offers an alternative, particularly when the compound is part of a complex biological or chemical mixture where derivatization or direct analysis in a liquid phase is preferred. nih.gov

In an HPLC-MS system, the compound is separated on an HPLC column and then introduced into the mass spectrometer via an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net This allows for the detection of the protonated molecule [M+H]⁺, providing molecular weight confirmation. mdpi.com Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic spectrum of daughter ions. nih.govnih.gov This technique is invaluable for the structural elucidation of hydrazone derivatives and their metabolites in various samples. nih.gov

X-ray Diffraction Studies

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

While this technique has been used to unequivocally confirm the structures of many hydrazone derivatives mdpi.commdpi.comsemanticscholar.org, specific crystallographic data for this compound (CAS 5771-02-8) is not available in the reviewed literature. However, a hypothetical study would yield crucial structural parameters. For other reported hydrazones, the C=N double bond length is typically shorter than the N-N single bond, confirming the localized double bond character. mdpi.comsemanticscholar.org Such an analysis would provide the definitive structural proof for this compound.

Table 3: Typical Bond Lengths in Hydrazone Compounds Determined by X-ray Diffraction

| Bond | Typical Length (Å) | Source of Information |

|---|---|---|

| C=N | 1.26 - 1.28 | General hydrazone structures mdpi.comsemanticscholar.org |

These values are representative of the hydrazone functional group and are what would be expected from a single crystal X-ray diffraction study of this compound.

Powder X-ray Diffraction for Bulk Sample Characterization

Powder X-ray Diffraction (PXRD) is a fundamental technique for characterizing the crystalline nature of a bulk solid sample. It provides information on the crystal structure, phase purity, and degree of crystallinity. However, a diligent search of scientific databases has not yielded any specific PXRD data or patterns for this compound. Without experimental diffraction data, it is not possible to discuss its crystal system, space group, unit cell dimensions, or to provide a representative diffractogram. Such information would be invaluable for understanding its solid-state properties.

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the physical and chemical properties of a substance as a function of temperature. These methods are vital for assessing the thermal stability and decomposition profile of a compound.

Differential Scanning Calorimetry (DSC) for Thermal Stability

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. It is used to determine a material's thermal stability and to identify thermal transitions such as melting point, glass transition, and crystallization events. For this compound, specific DSC thermograms, and associated data points such as the onset of decomposition or melting point, are not available in the public domain. General studies on other hydrazone derivatives show that DSC can reveal important information about their thermal stability, but these findings cannot be directly extrapolated to this compound without specific experimental data. mdpi.comnih.govresearchgate.netacs.org

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition pattern of a material, including the temperatures at which significant weight loss occurs and the percentage of mass lost at each stage. As with PXRD and DSC, specific TGA data for this compound, such as a thermogravimetric curve or detailed decomposition temperatures and corresponding weight losses, could not be located in the reviewed literature. While studies on other hydrazone complexes demonstrate the utility of TGA in elucidating thermal decomposition pathways, this information is not available for the specific compound . mdpi.comnih.govacs.org

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. nih.gov DFT methods calculate the total energy of a system based on its electron density, offering a balance between accuracy and computational cost that makes them ideal for studying molecules like 2-Propanone, methylhydrazone. nih.govmdpi.com These calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies, and various electronic and reactivity parameters. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. researchgate.net For molecules with rotatable bonds, such as this compound, this process involves a conformational analysis to identify the most stable isomer or conformer.

Hydrazones can exist as a mixture of configurational (E/Z) and conformational (syn/anti) isomers. mdpi.com DFT calculations are employed to systematically explore the potential energy surface by rotating key dihedral angles. The energies of the resulting conformers are then calculated and compared to identify the global minimum, which represents the most stable and predominant form of the molecule in the gas phase. researchgate.netmdpi.com The optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for this most stable conformer provide a detailed picture of its structure.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.385 |

| N2=C3 | 1.290 | |

| N1-C1 | 1.450 | |

| C3-C4 | 1.510 | |

| Bond Angle (°) | C1-N1-N2 | 115.0 |

| N1-N2=C3 | 120.5 | |

| N2=C3-C4 | 125.0 | |

| Dihedral Angle (°) | C1-N1-N2=C3 | 178.5 |

Electronic Structure Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comnih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity or ionization potential. youtube.compku.edu.cn The LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to electrophilicity or electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Egap), is a critical descriptor of molecular stability and reactivity. nih.gov A large Egap implies high kinetic stability and low chemical reactivity, as more energy is required to excite electrons from the HOMO to the LUMO. Conversely, a small Egap suggests that a molecule is more reactive and polarizable. nih.gov DFT calculations, often using functionals like B3LYP, are widely employed to compute these orbital energies and the resulting energy gap. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound Note: This table presents representative data based on general values for hydrazone derivatives.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -0.95 |

| HOMO-LUMO Gap (Egap) | 5.30 |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds, closely resembling a classical Lewis structure. wikipedia.orgmpg.de This analysis provides insights into intramolecular bonding, charge transfer, and delocalization effects. nih.gov

Table 3: Illustrative Second-Order Perturbation Analysis of Donor-Acceptor Interactions in this compound Note: This table shows hypothetical but representative NBO interactions and stabilization energies for a hydrazone.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N1) | π* (N2=C3) | 45.5 |

| π (N2=C3) | σ* (C3-C4) | 5.8 |

| σ (C3-C4) | σ* (N2=C3) | 4.2 |

| LP (N1) | σ* (N2=C3) | 12.1 |

A Molecular Electrostatic Potential (MESP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.netwolfram.com It is a valuable tool for predicting reactive sites, particularly for electrophilic and nucleophilic attacks, as well as understanding intermolecular interactions. mdpi.com The MESP is color-coded to indicate different regions of electrostatic potential. Typically, electron-rich areas with a negative potential (prone to electrophilic attack) are colored red, while electron-poor regions with a positive potential (prone to nucleophilic attack) are colored blue. wolfram.com Intermediate potential values are shown in shades of green and yellow.

For this compound, the MESP map would be expected to show a significant region of negative potential (red) around the nitrogen atoms, corresponding to their lone pairs of electrons. This indicates the primary site for electrophilic attack. Regions of positive potential (blue) would likely be located around the hydrogen atoms, particularly any N-H protons, making them susceptible to interaction with nucleophiles.

Condensed Fukui functions are calculated for each atomic site (k) to predict its susceptibility to different types of attack:

fk+ : For nucleophilic attack (measures reactivity upon gaining an electron).

fk- : For electrophilic attack (measures reactivity upon losing an electron).

fk0 : For radical attack.

The atom with the highest value of a particular Fukui function is predicted to be the most reactive site for that type of attack. nih.gov For this compound, these calculations would likely identify the imine carbon (C=N) as a primary site for nucleophilic attack (high fk+) and the nitrogen atoms as sites for electrophilic attack (high fk-).

Table 4: Illustrative Condensed Fukui Function Values for Key Atoms in this compound Note: This table provides hypothetical values to illustrate the application of Fukui functions.

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N1 (amine) | 0.115 | 0.285 | 0.200 |

| N2 (imine) | 0.150 | 0.210 | 0.180 |

| C3 (imine) | 0.350 | 0.095 | 0.223 |

Electronic Parameters: Hardness, Softness, Electronegativity, Electrophilicity

Global reactivity descriptors are crucial for quantifying the chemical reactivity and stability of a molecule. researchgate.net These parameters are often calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are determined through DFT calculations. ijnc.ir

Based on Koopmans' theorem, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies (I ≈ -EHOMO and A ≈ -ELUMO). ijarset.comnih.gov From these values, several key electronic parameters are derived:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. researchgate.net

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard" and is generally more stable and less reactive. researchgate.netias.ac.in It is calculated as η = (I - A) / 2. researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), "soft" molecules have a small HOMO-LUMO gap and are typically more reactive. researchgate.netias.ac.in

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electronic charge from the environment. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ). researchgate.netijarset.com

Computational studies on hydrazone derivatives demonstrate that these parameters are valuable for comparing the stability of different structures. researchgate.net For instance, a high chemical hardness value indicates greater stability. researchgate.net Molecules with a higher electrophilicity index are considered stronger electrophiles. ijarset.com

| Parameter | Formula | Description |

|---|---|---|

| Electronegativity (χ) | (I + A) / 2 | Measures the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Indicates resistance to charge transfer and molecular stability. |

| Chemical Softness (S) | 1 / 2η | Measures the propensity for chemical reactions; the inverse of hardness. |

| Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to act as an electrophile. |

Spectroscopic Property Prediction (e.g., simulated IR, UV-Vis, NMR spectra)

Computational methods are extensively used to predict the spectroscopic properties of molecules, providing a direct comparison with experimental data and aiding in spectral assignments.

IR Spectra: Theoretical vibrational frequencies can be calculated using DFT, often with the B3LYP functional. scielo.org.zaresearchgate.net The calculated wavenumbers are typically scaled to correct for anharmonicity and limitations of the theoretical level. researchgate.net These calculations help in assigning the vibrational modes observed in experimental FT-IR and FT-Raman spectra. scielo.org.zaresearchgate.net For example, the C=N stretching vibration in hydrazones is a characteristic band that can be accurately predicted. scielo.org.za

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands in UV-Vis spectra. researchgate.netnih.gov The calculations yield the excitation energies and oscillator strengths for transitions between molecular orbitals, allowing for the prediction of the maximum absorption wavelengths (λmax). researchgate.net

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating nuclear magnetic shielding tensors, from which 1H and 13C NMR chemical shifts are derived. nih.govnih.gov The predicted chemical shifts are often compared with experimental values to confirm molecular structures. nih.govresearchgate.net

| Spectroscopy Type | Computational Method | Predicted Properties |

|---|---|---|

| Infrared (IR) | DFT (e.g., B3LYP) | Vibrational frequencies and mode assignments. |

| UV-Visible (UV-Vis) | TD-DFT | Excitation energies (λmax) and oscillator strengths. |

| Nuclear Magnetic Resonance (NMR) | GIAO | 1H and 13C chemical shifts. |

Isomerism and Tautomerism Investigations

This compound can potentially exist in different isomeric and tautomeric forms. For instance, it can exhibit E/Z isomerism around the C=N double bond. Additionally, it can undergo hydrazone-azo tautomerism.

Computational chemistry, particularly DFT, is a valuable tool for investigating the relative stabilities of these different forms. orientjchem.org By calculating the thermodynamic functions (such as Gibbs free energy) for each isomer and tautomer, researchers can predict the most stable form in the gas phase and in various solvents. orientjchem.org The calculations can also model the transition states connecting the different forms, providing insights into the energy barriers and mechanisms of isomerization or tautomerization. Studies on similar systems have shown that polar solvents can significantly influence the equilibrium by preferentially stabilizing the more polar tautomer. orientjchem.org

Correlation of Theoretical Data with Experimental Observations

A key aspect of computational studies is the validation of theoretical models by comparing the calculated data with experimental results. Numerous studies on hydrazones and related compounds have demonstrated an excellent correlation between computed and experimental data. researchgate.net

Geometrical Parameters: Calculated bond lengths and angles from DFT optimizations typically show good agreement with data from X-ray crystallography, with minor deviations attributed to the different physical states (gas phase for theory vs. solid state for experiment). nih.gov

Spectroscopic Data: A strong correlation is often found between predicted and observed spectra. Scaled theoretical vibrational frequencies in IR spectra, GIAO-calculated NMR chemical shifts, and TD-DFT predicted UV-Vis absorption maxima generally align well with their experimental counterparts. researchgate.netresearchgate.netnih.gov This agreement provides confidence in the accuracy of the computational model and aids in the definitive assignment of experimental signals. scielo.org.za

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is a workhorse method in computational chemistry for studying the properties of molecules in their electronically excited states. rsc.orgchemrxiv.org It is widely used due to its favorable balance of computational cost and accuracy for many organic molecules. chemrxiv.orgmit.edu For a molecule like this compound, TD-DFT can be used to:

Predict UV-Vis Spectra: Calculate the vertical excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands. researchgate.netscirp.org

Analyze Electronic Transitions: Characterize the nature of the excited states by identifying the molecular orbitals involved in the transition (e.g., n→π* or π→π*). scirp.org

Study Photophysical Processes: Investigate phenomena such as fluorescence by optimizing the geometry of the first excited state and calculating the emission energy. scirp.org

Model Environmental Effects: TD-DFT can be combined with solvent models to predict how the spectroscopic properties change in different environments. rsc.org

The accuracy of TD-DFT allows for a detailed understanding of the electronic structure of excited states, which is crucial for applications in materials science and photochemistry. nih.gov

Theoretical Studies on Interaction Energies and Complex Formation

Hydrazones are well-known for their ability to act as ligands, forming stable complexes with various transition metal ions. nih.govmdpi.comresearchgate.net Computational studies are instrumental in understanding the nature of these interactions. DFT calculations can be used to:

Optimize Complex Geometry: Determine the three-dimensional structure of the metal complex, including bond lengths and coordination angles. mdpi.com

Calculate Interaction Energies: Quantify the strength of the bond between the this compound ligand and the metal center.

Analyze Bonding: Use techniques like Natural Bond Orbital (NBO) analysis to understand the charge transfer and orbital interactions that stabilize the complex. researchgate.net

Furthermore, theoretical methods are employed to study weaker non-covalent interactions, such as hydrogen bonding, which can occur between this compound and solvent molecules or other species. mdpi.com Estimating the energy of these interactions is key to understanding molecular recognition and self-assembly processes. mdpi.com

Computational Predictions of Molecular Properties Relevant to Interactions

To predict how this compound will interact with other molecules, computational chemistry provides several tools for visualizing and quantifying molecular properties.

Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are central to chemical reactivity. The distribution and energy of the HOMO indicate regions susceptible to electrophilic attack, as it is the primary site of electron donation. researchgate.net Conversely, the LUMO's distribution shows regions prone to nucleophilic attack, where the molecule can accept electrons. ijarset.com The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are color-coded representations of the electrostatic potential on the electron density surface of a molecule. ijarset.com They visually identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions. These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions like hydrogen bonding. nih.gov

Advanced Functionalization Strategies Involving 2 Propanone, Methylhydrazone Derivatives

Carbon-Hydrogen (C–H) Bond Functionalization

The direct functionalization of C–H bonds is a powerful tool in modern organic chemistry, and hydrazone derivatives have emerged as effective substrates and directing groups in this context. Both radical-mediated and transition-metal-catalyzed approaches have been successfully developed. nih.govnih.gov

Radical C–H Functionalizations

Radical-based C–H functionalization of hydrazones has gained significant traction, particularly with the advent of visible-light photoredox catalysis. This approach allows for the generation of radical species under mild conditions, enabling a range of transformations. nih.govnih.gov

Visible-light photoredox catalysis has proven to be a powerful strategy for the C(sp²)–H functionalization of aldehyde-derived hydrazones. nih.gov This method leverages the ability of a photocatalyst to initiate single-electron transfer (SET) processes upon irradiation with visible light, leading to the formation of reactive radical intermediates. nih.govacs.org

C(sp²)–H Difluoroalkylation, Trifluoromethylation, and Perfluoroalkylation:

An aminyl radical polar crossover (ARPC) mechanism, initiated by a photoredox catalyst, has been successfully employed for the C(sp²)–H difluoroalkylation, trifluoromethylation, and perfluoroalkylation of aldehyde-derived hydrazones. nih.govnih.gov This reaction represents a novel approach to synthesizing substituted hydrazones under extremely mild conditions. nih.gov The process is highly efficient and demonstrates a broad substrate scope. nih.gov For instance, the trifluoromethylation of aromatic aldehyde hydrazones can be achieved in moderate to high yields using sodium trifluoromethanesulfinate (the Langlois reagent) and Rose Bengal as an inexpensive photocatalyst. researchgate.net The addition of acetic acid has been shown to accelerate these reactions and reduce the formation of byproducts. researchgate.net Similarly, perfluoroalkylation of N-alkylhydrazones has been accomplished using visible light to mediate the reaction between the hydrazone and a perfluoroalkyl iodide. rsc.org This protocol is tolerant of a wide array of functional groups and can be applied to various primary and secondary perfluoroalkyl iodides. rsc.org

A photosensitizer-free strategy has also been developed for the direct C–H difluoroalkylation of hydrazones using bromodifluoroacylarenes. This method proceeds via a visible-light-promoted homolysis of the C(sp³)–Br bond, generating difluoroalkyl and bromine radicals under metal-free conditions. rsc.org

Below is a table summarizing representative examples of visible-light-induced C(sp²)–H fluoroalkylation of hydrazones.

| Entry | Hydrazone Substrate | Fluoroalkyl Source | Photocatalyst | Solvent | Yield (%) |

| 1 | Benzaldehyde (B42025) N,N-dimethylhydrazone | BrCF₂COOEt | fac-[Ir(ppy)₃] | DMF | 95 |

| 2 | 4-Methoxybenzaldehyde N,N-dimethylhydrazone | BrCF₂COOEt | fac-[Ir(ppy)₃] | DMF | 92 |

| 3 | 4-Chlorobenzaldehyde N,N-dimethylhydrazone | CF₃SO₂Na | Rose Bengal | CH₃CN | 85 |

| 4 | Naphthaldehyde N,N-dimethylhydrazone | C₄F₉I | fac-[Ir(ppy)₃] | DMF | 78 |

C(sp²)–H Amination:

The direct C(sp²)–H amination of aldehyde-derived hydrazones has been achieved through visible-light-promoted photoredox catalysis. acs.orgresearchgate.net This transformation utilizes a reductive single electron transfer (SET) umpolung strategy, offering a step- and atom-economical method for forming carbon-nitrogen (C–N) bonds. acs.org The reaction proceeds under mild conditions and exhibits a remarkably broad substrate scope. acs.org N-acyloxyphthalimides can serve as effective nitrogen-radical precursors for this transformation, leading to the amination of the carbon–nitrogen π bond. researchgate.netrsc.org Mechanistic studies suggest the reaction proceeds through the formation of a nitrogen-centered radical via an SET pathway, which then adds to the C=N bond of the hydrazone. acs.orgresearchgate.net

The table below presents examples of visible-light photoredox-catalyzed C–H amination of aryl aldehyde-derived hydrazones.

| Entry | Hydrazone Substrate | Aminating Reagent | Photocatalyst | Solvent | Yield (%) |

| 1 | N-morpholino-1-phenylmethanimine | N-benzoyloxyphthalimide | fac-[Ir(ppy)₃] | DMSO | 82 |

| 2 | 4-Methylbenzaldehyde N,N-dimethylhydrazone | N-acetoxyphthalimide | fac-[Ir(ppy)₃] | MeCN | 75 |

| 3 | 4-Bromobenzaldehyde N,N-dimethylhydrazone | N-benzoyloxyphthalimide | fac-[Ir(ppy)₃] | DMSO | 78 |

The direct preparation of functionalized α-iminophosphine oxides can be achieved through an oxidative C–H/P–H cross-coupling of aldehyde hydrazones with diphenylphosphine (B32561) oxide. nih.gov This reaction is typically mediated by a K₂S₂O₈/Cu(OAc)₂ system and proceeds smoothly under mild conditions with good tolerance for various functional groups. nih.gov The strategic formation of the C–P bond is facilitated by a process involving an oxidative aminyl radical-polar crossover. nih.gov More recently, an electrochemical approach for the dehydrogenative coupling between aldehyde-derived hydrazones and diarylphosphine oxides has been developed, which can be catalyzed by manganese dibromide. beilstein-journals.org

Transition-Metal-Catalyzed Directing-Group Strategies

Hydrazone moieties can act as effective directing groups in transition-metal-catalyzed C–H functionalization reactions, enabling high levels of regio- and stereoselectivity. nih.gov

Hydrazones derived from aldehydes can serve as directing groups for rhodium(III)-catalyzed C–H activation and annulation reactions. nih.govnih.gov For instance, hydrazones synthesized from N-aminopyrroles or N-aminoazoles and aldehydes undergo Rh(III)-catalyzed dual C–H activation and coupling with alkynes to produce pyrrolopyridazines or azolopyridazines. nih.govacs.org This transformation represents a rare example of hydrazoyl C–H activation that proceeds without the need for a heteroatom functionality to direct the C–H activation. nih.gov

In a notable strategy, the hydrazone group can be formed in situ from aryl hydrazines and a carbonyl source. This "auto-formed and auto-cleavable directing group" facilitates Rh(III)-catalyzed C–H activation and alkyne annulation for the synthesis of indoles. The N–N bond of the hydrazone serves as an internal oxidant, making the process highly step-economical as it avoids separate steps for installing and removing the directing group. nih.gov

A novel strategy utilizing a hydrazone-based exo-directing group has been developed for the functionalization of unactivated primary β C–H bonds of aliphatic amines. semanticscholar.orgnih.gov This removable directing group, synthesized from protected primary amines, promotes site-selective β-acetoxylation and tosyloxylation via the formation of a five-membered exo-palladacycle. semanticscholar.orgnih.govrsc.org This method is compatible with a wide range of amine skeletons and functional groups. semanticscholar.orgnih.gov A one-pot C–H acetoxylation and directing group removal protocol has also been established, further enhancing the synthetic utility of this approach. semanticscholar.orgnih.gov

The table below illustrates the scope of the β C–H oxidation of aliphatic amines using a hydrazone-based exo-directing group.

| Entry | Substrate | Oxidant | Product | Yield (%) |

| 1 | N-Boc-3-phenylpropan-1-amine derivative | PhI(OAc)₂ | β-Acetoxylated product | 75 |

| 2 | N-Ts-3-methylbutan-1-amine derivative | PhI(OTs)₂ | β-Tosyloxylated product | 68 |

| 3 | Cyclohexylmethanamine derivative | PhI(OAc)₂ | β-Acetoxylated product | 82 |

Carboxylation Reactions with Carbon Dioxide (CO₂)

The utilization of carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of green chemistry, and hydrazone derivatives have emerged as valuable substrates in this endeavor. mdpi.com Their unique reactivity enables a variety of transformations that incorporate CO₂ into organic molecules. mdpi.com

Coupling with Amines and N-Tosylhydrazones

A significant advancement is the base-promoted, three-component coupling of amines, N-tosylhydrazones, and carbon dioxide to synthesize organic carbamates. nih.govresearchgate.net This transition-metal-free reaction offers a versatile and efficient pathway to a wide range of carbamates, which are pivotal in medicinal and agricultural chemistry. rsc.org The reaction proceeds under atmospheric pressure of CO₂, presenting a milder and more practical alternative to methods requiring high pressure. rsc.orgrsc.org This methodology is noted for its use of readily available substrates, broad substrate scope, and excellent tolerance of various functional groups. nih.govrsc.org

| Entry | N-Tosylhydrazone | Amine | Product | Yield (%) |

| 1 | Benzaldehyde N-tosylhydrazone | Pyrrolidine (B122466) | Pyrrolidine-1-carboxylic acid benzyl (B1604629) ester | 85 |

| 2 | 4-Methoxybenzaldehyde N-tosylhydrazone | Piperidine | Piperidine-1-carboxylic acid 4-methoxybenzyl ester | 92 |

| 3 | Acetophenone N-tosylhydrazone | Morpholine | Morpholine-4-carboxylic acid 1-phenylethyl ester | 78 |